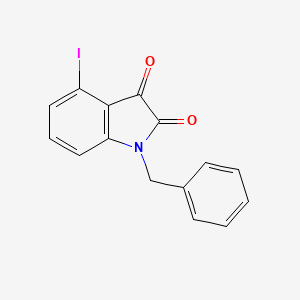

1-苄基-4-碘吲哚-2,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Isoindolines, a family of compounds to which 1-Benzyl-4-iodoindole-2,3-dione belongs, have been synthesized using simple heating and relatively quick solventless reactions . This green synthesis technique was developed to create isoindolines/dioxoisoindolines .Molecular Structure Analysis

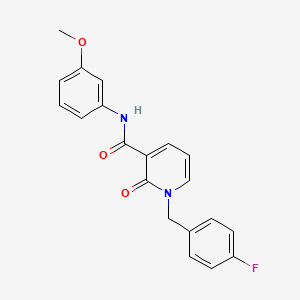

The molecular formula of 1-Benzyl-4-iodoindole-2,3-dione is C15H10INO2, and it has a molecular weight of 363.154.Chemical Reactions Analysis

Isoindolines and their derivatives have been the focus of much research due to their presence in a wide array of bioactive molecules . They have been synthesized using various pathways, many of which do not follow green chemistry principles .科学研究应用

抗精神病和情绪障碍治疗

Lurasidone 是一种新型的苯并异噻唑抗精神病药物,展示了结构多样性在为精神病和重性情感障碍开发治疗方法中的重要性。它突出了结构独特的化合物在提供新的治疗途径中的潜力 (Pompili 等,2018)。

杂环化合物的生物活性

对与 3-芳基-2H,4H-苯并(e)(1,3)恶嗪-2,4-二酮和硫代水杨酸苯胺类化合物(与吲哚衍生物具有一些结构相似性)相关的生物活性的综述表明了广泛的生物活性。这表明探索 1-苄基-4-碘吲哚-2,3-二酮的生物活性可能发现新的药理靶点 (Waisser & Kubicová,1993)。

噻唑烷二酮的治疗和化学应用

综述重点关注噻唑烷二酮作为 PTP 1B 抑制剂,展示了特定结构基序在解决糖尿病和相关代谢紊乱中的效用。这意味着吲哚的衍生物,如 1-苄基-4-碘吲哚-2,3-二酮,可能有助于设计针对特定生物靶点的抑制剂 (Verma 等,2019)。

共轭聚合物的电子器件应用

探索含有高性能缺电子颜料的共轭聚合物(类似于二酮吡咯并吡咯基聚合物)在电子器件应用中的应用,展示了新化合物在材料科学中的潜力。这表明 1-苄基-4-碘吲哚-2,3-二酮及其衍生物可能有助于电子应用材料的进步 (Deng 等,2019)。

吲哚合成进展

对吲哚合成方法的综述全面介绍了不同的吲哚构建策略如何导致不同的有效生物活性。这突出了合成方法在释放吲哚衍生物治疗潜能中的重要性 (Taber & Tirunahari,2011)。

作用机制

Target of Action

The primary targets of 1-Benzyl-4-iodoindole-2,3-dione It is known that indole derivatives, which include 1-benzyl-4-iodoindole-2,3-dione, often interact with various biological targets . For instance, some indole derivatives have been found to modulate the dopamine receptor D3 , suggesting potential applications as antipsychotic agents.

Mode of Action

The exact mode of action of 1-Benzyl-4-iodoindole-2,3-dione Indole derivatives are known to bind with high affinity to multiple receptors . This interaction can lead to various changes in the cellular environment, potentially influencing a range of biological processes.

Biochemical Pathways

The specific biochemical pathways affected by 1-Benzyl-4-iodoindole-2,3-dione Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways and their downstream effects.

Result of Action

The molecular and cellular effects of 1-Benzyl-4-iodoindole-2,3-dione Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

未来方向

属性

IUPAC Name |

1-benzyl-4-iodoindole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10INO2/c16-11-7-4-8-12-13(11)14(18)15(19)17(12)9-10-5-2-1-3-6-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTWUOXHAXTIAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C(=CC=C3)I)C(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-iodoindole-2,3-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-methyl-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2574852.png)

![4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2574853.png)

![2-[(8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetamide](/img/structure/B2574857.png)

![N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2574858.png)

![N-(sec-butyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2574860.png)

![N-(4-chloro-2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2574870.png)

![N-[(4-chlorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2574873.png)

![4-methyl-N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2574874.png)